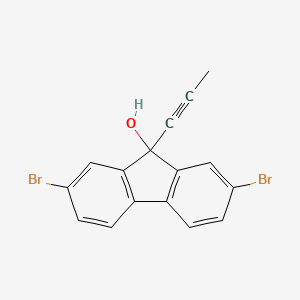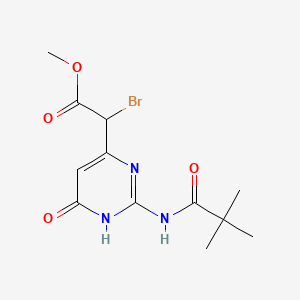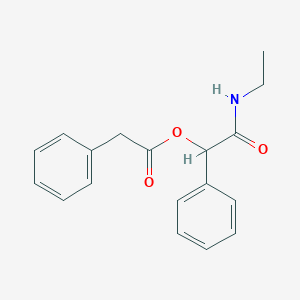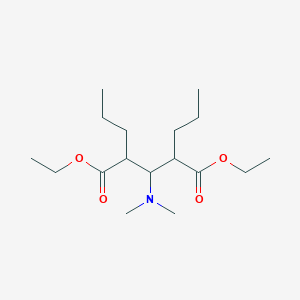
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate typically involves multi-step organic reactions. One common method is the esterification of 3-(dimethylamino)-2,4-dipropylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)-2,4-dipropylpentanedioic acid.
Reduction: Formation of diethyl 3-(dimethylamino)-2,4-dipropylpentanediol.
Substitution: Formation of N-alkyl derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3-(methylamino)-2,4-dipropylpentanedioate
- Diethyl 3-(ethylamino)-2,4-dipropylpentanedioate
- Diethyl 3-(propylamino)-2,4-dipropylpentanedioate
Uniqueness
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. Additionally, the steric hindrance provided by the dimethylamino group can influence the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
88584-62-7 |
|---|---|
Formule moléculaire |
C17H33NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate |
InChI |
InChI=1S/C17H33NO4/c1-7-11-13(16(19)21-9-3)15(18(5)6)14(12-8-2)17(20)22-10-4/h13-15H,7-12H2,1-6H3 |
Clé InChI |
VRPYCCKVGDIULC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(CCC)C(=O)OCC)N(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
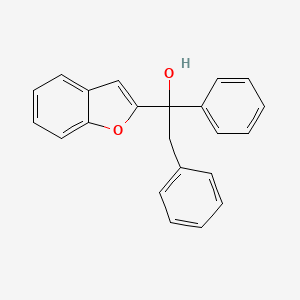
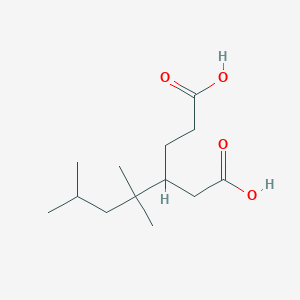

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
